molecular formula C7H3BrF5NO B13476155 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine

5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine

Cat. No.: B13476155
M. Wt: 292.00 g/mol
InChI Key: LBWAQOJCCFMGKN-UHFFFAOYSA-N
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Description

5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine is a halogenated pyridine derivative designed for research and development applications. This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and materials science industries. The molecular scaffold features two distinct halogen substituents—bromine and fluorine—on the pyridine ring, alongside a bromo-tetrafluoroethoxy side chain, enabling selective and sequential functionalization . Its primary research value lies in its application as a key intermediate for the synthesis of more complex molecules. The fluorine atom at the 2-position of the pyridine ring is amenable to nucleophilic aromatic substitution, allowing for the introduction of nitrogen-containing nucleophiles such as amines or alkoxides . Conversely, the bromine atom at the 5-position is highly reactive in metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds . This makes it an ideal precursor for constructing active pharmaceutical ingredients (APIs), such as protease inhibitors or receptor antagonists, and for developing advanced materials like host compounds for OLED devices . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Strictly not for human or veterinary use.

Properties

Molecular Formula

C7H3BrF5NO

Molecular Weight

292.00 g/mol

IUPAC Name

5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine

InChI

InChI=1S/C7H3BrF5NO/c8-6(10,11)7(12,13)15-4-1-2-5(9)14-3-4/h1-3H

InChI Key

LBWAQOJCCFMGKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)F

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-5-fluoropyridine

  • Method: Halogenation of fluoropyridine derivatives or direct bromination of fluoropyridine.
  • Conditions: Use of zinc dust, zinc cyanide, palladium catalysts, and bis(diphenylphosphino)ferrocene ligand in polar aprotic solvents such as dimethylacetamide (DMA) at elevated temperatures (around 95 °C) for 3 hours yields 2-bromo-5-fluoropyridine in good yields (~72%).

Formation of the Tetrafluoroethoxy Group

  • Key step: Etherification of the 5-position fluoropyridine with a tetrafluoroethyl bromide or equivalent fluorinated alkylating agent.
  • Typical reagents: Tetrafluoroethyl bromide (Br-CF2-CF2-H) or its derivatives react with the hydroxy group on the pyridine ring or via nucleophilic substitution.
  • Conditions: The reaction is often catalyzed by bases such as cesium carbonate or potassium tert-butoxide in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) under inert atmosphere and moderate heating (80-100 °C).
  • Outcome: The reaction yields the 5-(2-bromo-1,1,2,2-tetrafluoroethoxy) substitution on the pyridine ring.

Final Purification and Characterization

  • The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexanes mixtures.
  • Characterization includes ^1H NMR, ^19F NMR, and mass spectrometry to confirm the structure and purity.

Detailed Experimental Procedures and Yields

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Synthesis of 2-bromo-5-fluoropyridine 2-bromo-5-fluoropyridine, Zn dust, Zn(CN)2, Pd2(dba)3, dppf ligand, DMA, 95 °C, 3 h 72 Pd-catalyzed cyanation followed by purification
2 Etherification with tetrafluoroethyl bromide 2-bromo-5-fluoropyridine, tetrafluoroethyl bromide, Cs2CO3, Cu2O, acetonitrile, 82 °C, 16 h 25-40 (varies) Microwave irradiation can accelerate reaction; moderate yield due to steric effects
3 Purification Silica gel chromatography, EtOAc/hexanes gradient - Ensures removal of side-products and unreacted starting materials

Mechanistic Insights and Optimization

  • The pyridine ring fluorine at the 2-position activates the ring toward nucleophilic aromatic substitution, facilitating the etherification at the 5-position.
  • The bromine on the ethoxy substituent is introduced via the use of tetrafluoroethyl bromide, which acts as both the fluorinated alkylating agent and the bromine source.
  • Copper(I) oxide and cesium carbonate catalyze the ether bond formation by activating the nucleophile and stabilizing the transition state.
  • Microwave irradiation has been reported to reduce reaction times significantly while maintaining yields.

Alternative Synthetic Routes

  • Some patents suggest the preparation of 5-bromo-2-fluoropyrimidine analogs as intermediates for similar compounds, using cost-effective reagents and high-yield protocols.
  • Grignard reagents (e.g., isopropylmagnesium chloride) have been used to functionalize pyridine rings before halogenation and fluorination steps.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) can be employed for introducing fluorinated groups on the pyridine scaffold.

Summary Table of Key Parameters

Parameter Details
Starting Material 2-Bromo-5-fluoropyridine
Key Reagents Tetrafluoroethyl bromide, Cs2CO3, Cu2O, Pd catalysts
Solvents DMA, acetonitrile, THF
Temperature Range 80-140 °C (microwave-assisted or conventional heating)
Reaction Time 1-16 hours depending on method
Typical Yields 25-72% depending on step and conditions
Purification Silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites or altering the function of target molecules .

Comparison with Similar Compounds

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS 126728-58-3)

  • Molecular Formula: C₇H₄BrF₃NO
  • Molecular Weight : 270.01 g/mol
  • Key Differences: Replaces the tetrafluoroethoxy group with a trifluoroethoxy group, reducing fluorine content and molecular weight.

5-Bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7)

  • Molecular Formula: C₆H₃BrF₂NO
  • Molecular Weight : 235.00 g/mol
  • Key Differences : Features a difluoromethoxy group instead of tetrafluoroethoxy. The reduced fluorination decreases steric hindrance and lipophilicity, making it less suitable for applications requiring high membrane permeability .

2-Bromopyridine (CAS 109-04-6)

  • Molecular Formula : C₅H₄BrN
  • Molecular Weight : 158.00 g/mol
  • Key Differences : Bromine is directly attached to the pyridine ring (2-position) rather than an ethoxy side chain. This configuration increases electrophilicity at the ring but limits versatility for side-chain modifications .

Physical Properties

Volatility and Phase Behavior

  • 2-Fluoropyridine (CAS 372-48-5): Vaporization enthalpy = 43.5 kJ/mol at 298 K .
  • Target Compound : Expected to exhibit lower volatility due to the bulky tetrafluoroethoxy group, increasing boiling point and reducing vapor pressure compared to simpler fluoropyridines.

Solubility

    Biological Activity

    5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine (CAS Number: 2763777-46-2) is a fluorinated pyridine derivative that exhibits significant biological activity due to its unique chemical structure. This compound is characterized by the presence of both bromine and fluorine substituents, which can influence its reactivity and interactions with biological targets.

    Molecular Formula: C7H3BrF5NO
    Molecular Weight: 292.0008 g/mol
    CAS Number: 2763777-46-2
    SMILES: Fc1ccc(cn1)OC(C(Br)(F)F)(F)F

    PropertyValue
    Molecular FormulaC7H3BrF5NO
    Molecular Weight292.0008 g/mol
    Purity95%
    AppearanceWhite solid

    The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the fluorinated groups enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes effectively. The bromine atom can participate in nucleophilic substitution reactions, further facilitating its interaction with biological macromolecules.

    Anticancer Activity

    Research has indicated that fluorinated pyridine derivatives can act as inhibitors of specific enzymes involved in cancer progression. For instance, compounds similar to this compound have been studied for their potential to inhibit indoleamine-2,3-dioxygenase (IDO), an enzyme linked to immune evasion in tumors . The unique combination of halogen substituents may enhance the binding affinity and selectivity towards these targets.

    Antiviral Properties

    Fluorinated compounds have also shown promise in antiviral applications. Analogous structures have been reported as inhibitors of the main protease of SARS-CoV-2, suggesting that this compound could potentially exhibit similar properties . The electron-withdrawing nature of fluorine may stabilize interactions with viral proteins.

    Study on Enzyme Inhibition

    In a study focusing on enzyme inhibition, a series of fluorinated pyridine derivatives were synthesized and tested against IDO. The results demonstrated that the introduction of bromine and fluorine substituents significantly increased inhibitory potency compared to non-fluorinated analogs. This suggests that this compound could be a lead compound for further development in cancer therapies.

    Antiviral Screening

    Another study evaluated the antiviral efficacy of various halogenated pyridines against SARS-CoV-2. Compounds structurally related to this compound were found to inhibit viral replication in vitro. This highlights the potential for this compound in developing antiviral agents.

    Q & A

    Basic Questions

    Q. What synthetic methodologies are effective for preparing 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine, and how can reaction conditions be optimized?

    • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. Start with 5-hydroxy-2-fluoropyridine and react it with 1,1,2,2-tetrafluoro-2-bromoethane under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at 80–100°C. Monitoring reaction progress via TLC or LC-MS is critical to avoid over-alkylation. Yields are typically improved by using anhydrous conditions and excess electrophile (2-bromo-1,1,2,2-tetrafluoroethane) .

    Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

    • Methodological Answer :

    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals caused by fluorine coupling.
    • ¹⁹F NMR : Essential for confirming the presence and environment of tetrafluoroethoxy and fluorine substituents.
    • HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion and isotopic patterns (e.g., bromine’s characteristic doublet).
    • HPLC-PDA : Assess purity (>95% recommended for research use). Cross-reference with spectral databases of analogous compounds, such as 5-bromo-2-(trifluoroethoxy)pyridine derivatives .

    Q. What stability considerations are critical for handling and storing this compound?

    • Methodological Answer : The bromine and fluorine substituents increase hydrolytic sensitivity. Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products. Avoid aqueous workup unless necessary .

    Advanced Research Questions

    Q. How can conflicting spectral data (e.g., ¹H NMR signal overlap) be resolved when characterizing fluorinated pyridine derivatives?

    • Methodological Answer :

    • 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximity of substituents.
    • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
    • X-ray Crystallography : Definitive structural confirmation, as demonstrated for related bromopyridine-oxadiazole hybrids .
    • Isotopic Labeling : Introduce deuterium at specific positions to simplify spectral interpretation .

    Q. How does the electron-withdrawing nature of the 2-bromo-1,1,2,2-tetrafluoroethoxy group influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

    • Methodological Answer : The strong electron-withdrawing effect of the tetrafluoroethoxy group activates the C-Br bond for palladium-catalyzed coupling. Optimize reactions using Pd(PPh₃)₄ or XPhos Pd G3 with mild bases (K₃PO₄) in THF/water mixtures. Compare reaction rates with less fluorinated analogs (e.g., 5-bromo-2-methoxypyridine) to quantify electronic effects. Monitor by ¹⁹F NMR to detect potential ligand displacement .

    Q. What strategies address inconsistencies in reported biological activity data for fluorinated pyridine derivatives?

    • Methodological Answer :

    • Purity Validation : Use orthogonal methods (HPLC, NMR, elemental analysis) to exclude impurities or hydrates as confounding factors.
    • Assay Standardization : Include positive controls (e.g., known kinase inhibitors for enzyme assays) and replicate experiments across multiple labs.
    • Metabolic Stability Studies : Evaluate compound stability in microsomal preparations to rule out rapid degradation as a cause of variability.
    • Structural Analog Comparison : Test derivatives like 5-bromo-2-(difluoromethoxy)pyridine to isolate substituent-specific effects .

    Q. How can researchers mitigate challenges in regioselective functionalization of the pyridine ring in the presence of bulky fluorinated groups?

    • Methodological Answer :

    • Directed ortho-Metalation : Use TMPLi (2,2,6,6-tetramethylpiperidinyl lithium) to deprotonate specific positions blocked by steric hindrance.
    • Protecting Groups : Temporarily mask the tetrafluoroethoxy group with silyl ethers (e.g., TBSCl) during functionalization.
    • Transition Metal Catalysis : Employ Ir-catalyzed C–H borylation to target less hindered positions .

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